molecular formula C9H12N2O2S B2515893 N-(3-Methyl-1,2-thiazol-5-yl)oxolane-3-carboxamide CAS No. 2329050-61-3

N-(3-Methyl-1,2-thiazol-5-yl)oxolane-3-carboxamide

Cat. No.: B2515893
CAS No.: 2329050-61-3
M. Wt: 212.27
InChI Key: SMTXBVPXSIZLNB-UHFFFAOYSA-N
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Description

N-(3-Methyl-1,2-thiazol-5-yl)oxolane-3-carboxamide is a heterocyclic compound that features a thiazole ring and an oxolane ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methyl-1,2-thiazol-5-yl)oxolane-3-carboxamide typically involves the reaction of 3-methyl-1,2-thiazole with oxolane-3-carboxylic acid. The reaction is carried out under controlled conditions, often using a base such as triethylamine to facilitate the formation of the amide bond . The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, and the product is purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(3-Methyl-1,2-thiazol-5-yl)oxolane-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-Methyl-1,2-thiazol-5-yl)oxolane-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Methyl-1,2-thiazol-5-yl)oxolane-3-carboxamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects. The compound can also interact with DNA and proteins, disrupting cellular processes and inducing cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Methyl-1,2-thiazol-5-yl)oxolane-3-carboxamide is unique due to the presence of both thiazole and oxolane rings, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and potential therapeutic uses compared to other thiazole derivatives .

Properties

IUPAC Name

N-(3-methyl-1,2-thiazol-5-yl)oxolane-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c1-6-4-8(14-11-6)10-9(12)7-2-3-13-5-7/h4,7H,2-3,5H2,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMTXBVPXSIZLNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)NC(=O)C2CCOC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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